2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

Lipophilicity Physicochemical profiling CNS drug-likeness

2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide (CAS 854005-03-1) is a synthetic small-molecule member of the 5-substituted 2-acylaminothiazole class, bearing a molecular formula of C20H20FN3O2S and a molecular weight of 385.46 g/mol. The compound features a 5-(2-fluorobenzyl)thiazol-2-yl core linked via an acetamide bridge to a 4-ethoxyphenylamino moiety, distinguishing it from several other C20H20FN3O2S constitutional isomers that populate divergent pharmacological target spaces including 5-HT6 receptor antagonism (GSK215083), SHP2 phosphatase inhibition (SHP2-IN-9), and tau PET imaging ([18F]PM-PBB3).

Molecular Formula C20H20FN3O2S
Molecular Weight 385.46
CAS No. 854005-03-1
Cat. No. B2840279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
CAS854005-03-1
Molecular FormulaC20H20FN3O2S
Molecular Weight385.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
InChIInChI=1S/C20H20FN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25)
InChIKeyLRYGLGNZTDYYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide (CAS 854005-03-1): Chemical Identity and Procurement Baseline


2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide (CAS 854005-03-1) is a synthetic small-molecule member of the 5-substituted 2-acylaminothiazole class, bearing a molecular formula of C20H20FN3O2S and a molecular weight of 385.46 g/mol [1]. The compound features a 5-(2-fluorobenzyl)thiazol-2-yl core linked via an acetamide bridge to a 4-ethoxyphenylamino moiety, distinguishing it from several other C20H20FN3O2S constitutional isomers that populate divergent pharmacological target spaces including 5-HT6 receptor antagonism (GSK215083), SHP2 phosphatase inhibition (SHP2-IN-9), and tau PET imaging ([18F]PM-PBB3) . The 2-acylaminothiazole scaffold has been validated in peer-reviewed medicinal chemistry campaigns as a privileged chemotype for HIV-1 latency reversal, with optimized congeners achieving LTR EC50 values of 80 nM in cellular latency models [2]. The compound is commercially available from multiple screening-library suppliers with typical purity specifications of ≥95% .

Why 2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide Cannot Be Replaced by Generic C20H20FN3O2S Isomers or De-ethoxy Analogs


The molecular formula C20H20FN3O2S encompasses at least five structurally distinct chemotypes with divergent biological target profiles: the 2-acylaminothiazole class (HIV-1 latency reversal), quinoline-based 5-HT6 antagonists (GSK215083, Ki ~1–170 nM at 5-HT6 [1]), thienopyrimidinone SHP2 inhibitors (SHP2-IN-9, IC50 1.174 μM ), and benzothiazole-based tau radiotracers ([18F]PM-PBB3) [2]. Within the 2-acylaminothiazole subclass, the 4-ethoxyphenylamino substituent is a critical pharmacophoric determinant: the atom-based 3D-QSAR model developed on 49 5-substituted 2-acylaminothiazole derivatives (R² = 0.90, Q² = 0.85) identified hydrogen-bond donor, electron-withdrawing, and hydrophobic group contributions as essential for HIV-1 latency-reversing potency [3]. The closest commercially available analog, N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 854004-93-6; C18H16FN3OS; MW 341.40), lacks both the ethoxy oxygen hydrogen-bond acceptor and the extended alkyl chain that contribute to the target compound's distinct lipophilicity (computed logP 3.815 vs. estimated ~3.0 for the unsubstituted analog) and polar surface area profile . Generic substitution with any of these analogs would fundamentally alter target engagement, cellular permeability, and metabolic stability, rendering experimental results non-transferable across the series.

Quantitative Differentiation Evidence for 2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide vs. Comparator Compounds


Computed logP Differentiation from the Closest C20H20FN3O2S Isomer GSK215083

The target compound exhibits a computed logP of 3.815, which is 0.23 log units lower than that of the same-formula 5-HT6 antagonist GSK215083 (logP 4.04) [1]. This difference arises from the replacement of GSK215083's quinoline-sulfonyl-piperazine scaffold with the 2-acylaminothiazole core bearing a 4-ethoxyanilino acetamide side chain. The lower logP places the target compound closer to the CNS drug-like sweet spot (logP 2–4) while maintaining sufficient lipophilicity for blood-brain barrier penetration, a critical parameter for HIV latency reversal in CNS reservoirs [2].

Lipophilicity Physicochemical profiling CNS drug-likeness

Polar Surface Area and Hydrogen-Bond Donor Count Differentiation vs. Same-Formula Comparators

The target compound possesses a computed topological polar surface area (tPSA) of 66 Ų and 2 hydrogen-bond donors, compared to GSK215083's tPSA of 61.89 Ų and 1 H-bond donor [1]. The additional H-bond donor originates from the secondary aniline-like NH in the 4-ethoxyphenylamino group, a feature absent in the tertiary amine-containing GSK215083 scaffold. This extra H-bond donor capacity is structurally aligned with the 3D-QSAR finding that hydrogen-bond donor groups at specific positions on the 2-acylaminothiazole scaffold are favorable for HIV-1 latency reversal activity [2]. For comparison, a different C20H20FN3O2S isomer (CAS 606111-46-0) exhibits a tPSA of 92.78 Ų and logP of 4.52, representing a substantially different physicochemical profile .

Polar surface area H-bond donors Membrane permeability

Class-Level Functional Validation: 2-Acylaminothiazole Scaffold as HIV-1 Latency-Reversing Agents

The 2-acylaminothiazole chemotype to which the target compound belongs has been validated through iterative medicinal chemistry optimization culminating in lead compounds with LTR EC50 values of 80 nM in the FlpIn.FM HEK293 dual-reporter cellular assay and 220–320 nM in the Jurkat Latency 10.6 cell model [1]. These optimized leads increased unspliced HIV RNA in resting CD4+ T cells isolated from HIV-infected individuals on antiretroviral therapy, demonstrating translational relevance [2]. The target compound's 5-(2-fluorobenzyl) substitution on the thiazole ring matches the substitution pattern identified as optimal during the hit-to-lead optimization described in the 2019 J. Med. Chem. study, where 5-substitution was found essential for HIV gene activation potency [2]. In contrast, GSK215083 (same molecular formula) is a 5-HT6 receptor antagonist with no reported HIV latency reversal activity (Ki = 1–170 nM at 5-HT6; no LTR activation data available) , and SHP2-IN-9 targets the SHP2 phosphatase (IC50 = 1.174 μM) within oncogenic RAS/MAPK signaling .

HIV-1 latency reversal Shock and Kill strategy Tat-mediated transcription

Rotatable Bond Count and Molecular Flexibility Differentiation from Closest De-ethoxy Analog

The target compound contains 8 rotatable bonds, conferred by the 4-ethoxyphenylamino acetamide side chain, compared to an estimated 6 rotatable bonds for the closest de-ethoxy analog N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 854004-93-6, C18H16FN3OS, MW 341.40) [1]. The ethoxy substituent adds both an ethyl rotor (O–CH2CH3) and potential for intramolecular H-bonding between the ether oxygen and the anilino NH, which may pre-organize the bioactive conformation. The QSAR analysis of 49 2-acylaminothiazole derivatives identified hydrophobic group contributions at specific positions as favorable for latency-reversing potency, and the ethoxy group fulfills this requirement while maintaining a balanced flexibility profile [2].

Molecular flexibility Rotatable bonds Ligand efficiency

Scaffold Uniqueness: The Only 4-Ethoxyphenylamino-2-acylaminothiazole Among Commercially Available C20H20FN3O2S Screening Compounds

The target compound is the only commercially catalogued compound combining a 4-ethoxyanilino acetamide side chain with a 5-(2-fluorobenzyl)thiazol-2-yl core within the C20H20FN3O2S formula space. The ZINC15 database confirms a unique scaffold (framework) for ZINC11934356 with no other entries sharing the same framework identifier [1]. By contrast, the closest commercially available analogs either lack the 4-ethoxy group entirely (CAS 854004-93-6, phenylamino analog), reposition the substituent to the 2-methoxy or 3-methyl position (m-tolylamino analog), or belong to entirely different scaffold classes (GSK215083: quinoline-sulfonyl-piperazine; SHP2-IN-9: thieno-pyrimidinone; [18F]PM-PBB3: benzothiazole-styryl-pyridine) despite sharing the identical molecular formula . This scaffold uniqueness is significant because the 2019 structure-activity relationship study on 2-acylaminothiazoles demonstrated that both the nature of the 5-substituent on the thiazole ring and the acyl side chain composition critically determine HIV gene activation potency and specificity [2].

Chemical scaffold diversity Screening library uniqueness SAR exploration

Prioritized Research and Industrial Application Scenarios for 2-((4-Ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide (CAS 854005-03-1)


HIV-1 Latency Reversal Agent Screening and Hit-to-Lead Optimization

This compound is prioritized for inclusion in focused screening libraries targeting the HIV-1 'Shock and Kill' strategy. The 2-acylaminothiazole scaffold has been validated in both HEK293-derived FlpIn dual-reporter assays and Jurkat 10.6 latency cellular models, with optimized leads achieving LTR EC50 values of 80 nM and demonstrating increased unspliced HIV RNA in resting CD4+ T cells from HIV-infected individuals on ART [1]. The 5-(2-fluorobenzyl) and 4-ethoxyphenylamino substituents align with favorable structural features identified in the 3D-QSAR model (R² = 0.90, Q² = 0.85) developed on 49 2-acylaminothiazole derivatives [2]. The compound's computed logP of 3.815 and tPSA of 66 Ų predict adequate blood-brain barrier penetration, relevant for addressing CNS HIV reservoirs [3].

Chemical Biology Probe for 2-Acylaminothiazole Structure-Activity Relationship (SAR) Studies

As the only commercially catalogued compound combining a 4-ethoxyanilino acetamide with the 5-(2-fluorobenzyl)thiazol-2-yl core, this compound serves as a non-redundant SAR probe for interrogating the contribution of the 4-ethoxy substituent to target binding, cellular potency, and selectivity within the 2-acylaminothiazole class [1]. Comparative evaluation against the de-ethoxy analog N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide (CAS 854004-93-6, MW 341.40) can directly quantify the ethoxy group's contribution to binding affinity and functional activity. The 3D-QSAR model indicates that hydrophobic groups at positions corresponding to the ethoxyphenyl region are favorable for latency-reversing potency, providing a testable hypothesis for SAR expansion [2].

Kinase Inhibition Profiling and Selectivity Screening

The 2-acylaminothiazole scaffold has demonstrated interactions with kinase targets, including ABL1 (related thiazole-2-carboxamide derivatives show Ki = 170 nM against ABL1) [1]. The target compound's distinct H-bond donor/acceptor profile (2 HBD, 5 HBA) compared to GSK215083 (1 HBD) creates a differentiated kinase selectivity fingerprint [2]. Researchers evaluating kinase inhibitor panels should prioritize this compound when the 4-ethoxyphenylamino moiety is hypothesized to engage the kinase hinge region or a distal allosteric pocket via its dual H-bond donor and hydrophobic characteristics. The compound's 8 rotatable bonds provide conformational sampling capacity that may enable induced-fit binding to flexible kinase active sites.

Computational Chemistry and Molecular Docking Template Development

With a well-defined scaffold, moderate logP (3.815), and moderate tPSA (66 Ų), this compound is well-suited as a computational template for virtual screening campaigns targeting the 2-acylaminothiazole pharmacophore [1]. The unique ZINC framework identifier (no other substances sharing this scaffold) ensures that docking poses and pharmacophore models derived from this compound are not confounded by scaffold redundancy in screening libraries [1]. The atom-based 3D-QSAR model published by Khan et al. (2023) provides a validated computational framework (R² = 0.90) into which this compound's structural features can be mapped for predictive activity scoring, enabling prioritization of novel analogs before synthesis [2].

Quote Request

Request a Quote for 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.